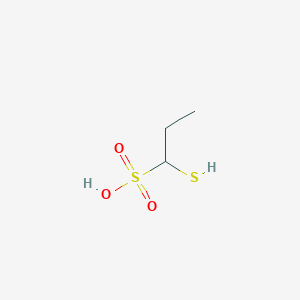
1-Sulfanylpropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Sulfanylpropane-1-sulfonic acid is an organic compound characterized by the presence of both a sulfanyl group (-SH) and a sulfonic acid group (-SO3H) attached to a propane backbone. This compound is known for its strong acidic properties and its ability to form stable complexes with various metals. It is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Sulfanylpropane-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of propane derivatives. For example, the sulfonation of 1-propanethiol with sulfur trioxide (SO3) in the presence of a catalyst can yield this compound . Another method involves the oxidation of 1-propanethiol using hydrogen peroxide (H2O2) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Sulfanylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The sulfonic acid group can be reduced to form sulfides or thiols.
Substitution: The hydrogen atoms in the sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Sulfanylpropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, water-soluble dyes, and ion-exchange resins.
Mécanisme D'action
The mechanism of action of 1-sulfanylpropane-1-sulfonic acid involves its ability to form stable complexes with metal ions through its sulfanyl and sulfonic acid groups. These complexes can alter the reactivity and solubility of the metal ions, making them useful in various applications. The compound’s strong acidic nature also allows it to act as a catalyst in many chemical reactions .
Comparaison Avec Des Composés Similaires
1-Sulfanylpropane-1-sulfonic acid can be compared to other sulfon
Propriétés
Numéro CAS |
33381-42-9 |
|---|---|
Formule moléculaire |
C3H8O3S2 |
Poids moléculaire |
156.2 g/mol |
Nom IUPAC |
1-sulfanylpropane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O3S2/c1-2-3(7)8(4,5)6/h3,7H,2H2,1H3,(H,4,5,6) |
Clé InChI |
CSJDJKUYRKSIDY-UHFFFAOYSA-N |
SMILES canonique |
CCC(S)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


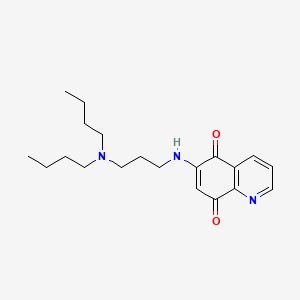
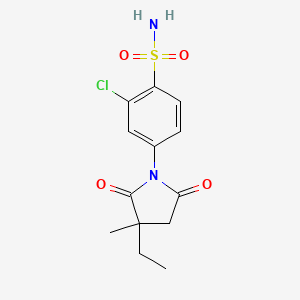


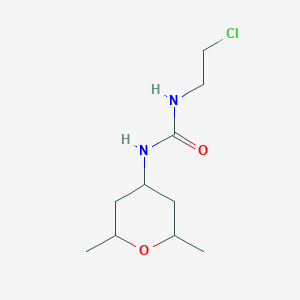

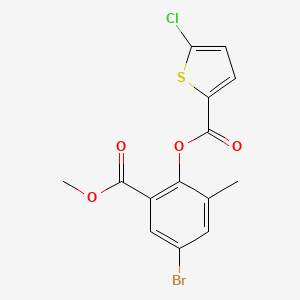
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)
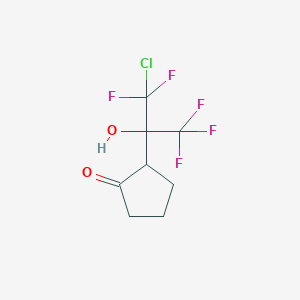

![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)


